

Computational Analysis of 3,5-Bis(trifluoromethyl)-N-ethylaniline: A Comparative Perspective

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)-N-ethylaniline

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This guide offers a comparative overview of the computational studies relevant to **3,5-Bis(trifluoromethyl)-N-ethylaniline**, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document provides a framework for its analysis by presenting experimental data alongside computational methodologies and results from closely related analogs. This comparative approach allows for informed predictions of its molecular properties and behavior.

Physicochemical Properties of 3,5-Bis(trifluoromethyl)-N-ethylaniline

A summary of the known experimental data for **3,5-Bis(trifluoromethyl)-N-ethylaniline** is presented below. These values serve as a benchmark for any future computational validation.

Property	Value	Reference
CAS Number	49850-16-0	[1][2]
Molecular Formula	C ₁₀ H ₉ F ₆ N	[1][2][3]
Molecular Weight	257.18 g/mol	[1][2][3]
Boiling Point	96-98 °C at 15 mmHg	[1]
Purity	97%	[1][4]

Computational Methodologies for Analogous Compounds

Computational studies on structurally similar molecules, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide and various derivatives of 3,5-bis(trifluoromethyl)aniline, have employed Density Functional Theory (DFT) as the primary tool for theoretical investigation.[5] These studies provide a robust template for the computational analysis of **3,5-Bis(trifluoromethyl)-N-ethylaniline**.

Key Experimental Protocols:

A typical computational protocol for analyzing molecules in this class involves the following steps:

- **Geometry Optimization:** The initial molecular structure is optimized to find its lowest energy conformation. This is commonly performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311+G(d,p).[5]
- **Frequency Calculations:** Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[5]
- **Molecular Orbital Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5]

- Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.^[5]

Comparative Computational Data from Analogous Molecules

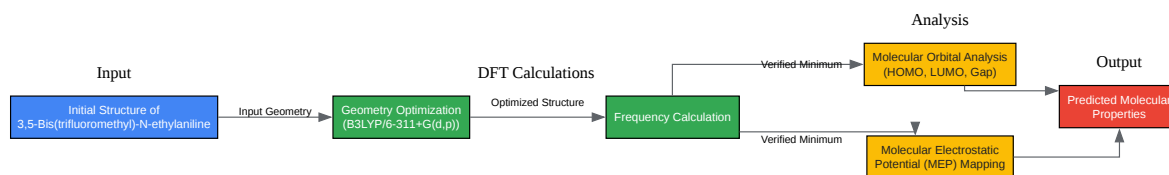
The following table summarizes key computational data obtained for N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which shares the 3,5-bis(trifluoromethyl)phenyl moiety with the target molecule. These values provide an estimate of the electronic properties that could be expected for **3,5-Bis(trifluoromethyl)-N-ethylaniline**.

Computational Parameter	N-(3,5-bis(trifluoromethyl)benzyl)stearamide
Computational Method	DFT (B3LYP/6-311+G(d,p))
HOMO Energy	Not explicitly stated
LUMO Energy	Not explicitly stated
HOMO-LUMO Gap	5.54 eV ^[5]

The LUMO of N-(3,5-bis(trifluoromethyl)benzyl)stearamide is primarily located over the 3,5-bis(trifluoromethyl)phenyl moiety, indicating its role as an electron-accepting region.^[5] A similar distribution can be anticipated for **3,5-Bis(trifluoromethyl)-N-ethylaniline**.

Proposed Computational Workflow

The following diagram illustrates a logical workflow for the computational analysis of **3,5-Bis(trifluoromethyl)-N-ethylaniline**, based on the methodologies applied to its analogs.



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Caption: A proposed workflow for the computational analysis of **3,5-Bis(trifluoromethyl)-N-ethylaniline**.

Conclusion

While direct computational studies on **3,5-Bis(trifluoromethyl)-N-ethylaniline** are pending, a robust framework for its theoretical investigation can be established based on the computational analysis of its structural analogs. The application of DFT methods, as outlined in this guide, can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. The experimental data provided serves as a crucial reference for the validation of future computational results. This comparative approach is essential for accelerating the rational design of novel molecules in drug discovery and materials science.

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- To cite this document: BenchChem. [Computational Analysis of 3,5-Bis(trifluoromethyl)-N-ethylaniline: A Comparative Perspective]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333709#computational-studies-of-3-5-bis-trifluoromethyl-n-ethylaniline]

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